molecular formula C41H41N9O8 B609359 MT-802 CAS No. 2231744-29-7

MT-802

货号: B609359
CAS 编号: 2231744-29-7
分子量: 787.83
InChI 键: AJTLGUJXIKEZCQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MT-802 is a potent proteolysis-targeting chimera (PROTAC) compound that induces the degradation of Bruton’s tyrosine kinase (BTK). It recruits BTK to the cereblon E3 ubiquitin ligase complex, triggering BTK ubiquitination and subsequent degradation via the proteasome. This compound has shown potential for treating chronic lymphocytic leukemia (CLL), particularly in cases with the C481S mutation .

科学研究应用

Treatment of Hematological Malignancies

MT-802 has shown efficacy in preclinical models for various B-cell malignancies:

  • Chronic Lymphocytic Leukemia : In vitro studies demonstrated that this compound effectively degrades BTK at concentrations as low as 250 nM within hours, leading to significant inhibition of cell proliferation in CLL cell lines .
  • Osteosarcoma : Research has indicated that microRNA-802 (miR-802), while distinct from this compound, plays a role in tumor progression through similar pathways. Understanding these interactions may provide insights into the broader implications of targeting BTK in various cancers .

Overcoming Drug Resistance

This compound's ability to degrade both wild-type and mutant forms of BTK positions it as a potential solution for patients who develop resistance to existing therapies:

  • Clinical Implications : The compound's selectivity and potency suggest it could be used in cases where patients have become resistant to ibrutinib, thus expanding treatment options for refractory cases .

Case Study 1: Efficacy in Preclinical Models

StudyModelConcentrationOutcome
Buhimschi et al. (2019)Immortalized B-cells250 nMComplete degradation of BTK within 4 hours
Zhang et al. (2022)Patient-derived B-cellsLow nanomolarSignificant reduction in cell viability

Case Study 2: Selectivity Profile

CompoundOff-target KinasesIC50 (nM)
This compoundFewer than Ibrutinib<250
IbrutinibMultiple targets>500

作用机制

Target of Action

MT-802 is a Proteolysis-Targeting Chimera (PROTAC) that primarily targets Bruton’s Tyrosine Kinase (BTK) . BTK is a critical upstream regulator of nuclear factor-κB (NF-κB) activation . It plays a significant role in the B-cell receptor signaling cascade, contributing to the growth and survival of B-cell lymphoma or leukemia . Therefore, BTK has been identified as an effective therapeutic target for the treatment of acute or chronic inflammatory diseases .

Mode of Action

This compound operates by binding to its target, BTK, and inducing its degradation . The compound achieves this by hijacking the cellular protein destruction machinery . It exhibits equivalent activity against both wild-type and C481S BTK . The targeting ligand found in this compound is a derivative of ibrutinib that discards the acrylamide and its covalent binding liability .

Biochemical Pathways

This compound affects the B-cell receptor signaling pathway by degrading BTK . This leads to the inactivation of the PI3K/AKT pathway , which is crucial for cell survival and proliferation. By degrading BTK, this compound can disrupt these pathways and their downstream effects, potentially inhibiting the growth and survival of B-cell lymphoma or leukemia .

Pharmacokinetics

These properties are critical for a drug’s bioavailability and effectiveness .

Result of Action

The primary result of this compound’s action is the degradation of BTK . In Namalwa cells, this compound degrades BTK with a DC50 of 9.1 nM and achieves > 99% degradation at 250 nM . This degradation of BTK can lead to the disruption of the B-cell receptor signaling pathway and the inactivation of the PI3K/AKT pathway , potentially inhibiting the growth and survival of B-cell lymphoma or leukemia .

Action Environment

The action of this compound, like other Proteolysis-Targeting Chimeras, can be influenced by various environmental factors. It’s worth noting that the effectiveness of such compounds can be influenced by factors such as the presence of specific E3 ligases, the stability of the target protein, and the presence of competing endogenous ligands .

生化分析

Biochemical Properties

MT-802 plays a significant role in biochemical reactions by interacting with BTK, a crucial enzyme in the B cell receptor signaling pathway . The nature of these interactions involves the degradation of BTK, which is achieved through the Cereblon ligand present in this compound .

Cellular Effects

This compound influences cell function by degrading BTK, thereby affecting cell signaling pathways . This degradation process can impact gene expression and cellular metabolism, particularly in cells affected by CLL .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with BTK . It binds to BTK, leading to its degradation . This process can result in changes in gene expression and potentially inhibit the progression of diseases like CLL .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown consistent effects over time . It maintains its stability and continues to degrade BTK effectively . Long-term effects on cellular function, such as changes in gene expression and cellular metabolism, have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the B cell receptor signaling pathway through its interaction with BTK . It does not directly interact with metabolic enzymes or cofactors, but its degradation of BTK can indirectly affect metabolic flux or metabolite levels .

相似化合物的比较

MT-802 is unique compared to other similar compounds due to its high selectivity and potency in degrading BTK, particularly in C481S mutant CLL. Similar compounds include:

This compound stands out due to its ability to degrade both wild-type and C481S mutant BTK with high efficiency .

生物活性

MT-802 is a novel compound developed as a proteolysis-targeting chimera (PROTAC) specifically designed to degrade Bruton's tyrosine kinase (BTK). This compound has garnered attention due to its potential therapeutic applications, particularly in treating B-cell malignancies and overcoming resistance to existing BTK inhibitors like ibrutinib. This article delves into the biological activity of this compound, summarizing its mechanisms, efficacy, and pharmacokinetic properties based on diverse research findings.

This compound operates through a unique mechanism that involves:

  • Targeting BTK : this compound selectively binds to both wild-type and the C481S mutant forms of BTK, which are often implicated in resistance to ibrutinib. The compound uses a non-covalent interaction rather than a covalent bond, enhancing selectivity and reducing off-target effects .
  • E3 Ligase Recruitment : The compound recruits the cereblon (CRBN) E3 ligase, facilitating the ubiquitination and subsequent degradation of BTK. This mechanism allows for the effective reduction of active BTK levels in cells .

Efficacy in Preclinical Studies

Research has demonstrated that this compound exhibits potent biological activity:

  • Degradation Potency : In cellular assays, this compound has shown the ability to degrade the detectable pool of BTK at low nanomolar concentrations. This is significantly more effective than traditional inhibitors like ibrutinib, which often fail against resistant mutations .
  • In Vivo Studies : In murine models, this compound has been effective in reducing tumor growth associated with B-cell malignancies. Studies indicate that it can achieve complete tumor regression in xenograft models harboring both wild-type and C481S mutant BTK-expressing cells .

Pharmacokinetic Properties

Despite its promising efficacy, initial pharmacokinetic assessments revealed challenges:

  • High Clearance Rate : this compound exhibited a clearance rate of 1662 mL/min/kg and a short half-life of approximately 0.119 hours, which are not ideal for sustained therapeutic effects .
  • Optimization Efforts : Ongoing medicinal chemistry efforts aim to enhance the pharmacokinetic profile of this compound by modifying its structure. For instance, new derivatives have been synthesized to improve both potency and stability without compromising its ability to degrade BTK .

Comparative Analysis with Other Compounds

To better understand this compound's position within therapeutic options for BTK inhibition, a comparative analysis with other compounds is presented below:

CompoundMechanismEfficacy (DC50)Off-target ActivityClinical Status
This compoundPROTAC targeting BTKLow nanomolarFewer than ibrutinibPreclinical
IbrutinibCovalent BTK inhibitorLow micromolarHigherApproved
ARQ-531Non-covalent BTK inhibitorLow micromolarModerateClinical trials ongoing
UBX-382PROTAC targeting multiple BTK mutantsLow nanomolarVariablePreclinical

Case Studies

  • Chronic Lymphocytic Leukemia (CLL) : In patient-derived B-lymphocytes from CLL patients with the C481S mutation, this compound effectively reduced phosphorylated BTK levels, suggesting a significant therapeutic potential for this population resistant to standard treatments .
  • Murine Xenograft Models : Studies involving xenograft models demonstrated that oral administration of this compound led to substantial tumor regression within two weeks, highlighting its potential for clinical application in hematological malignancies .

属性

IUPAC Name

2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H41N9O8/c42-37-35-36(25-6-9-29(10-7-25)58-28-4-2-1-3-5-28)47-50(38(35)44-24-43-37)27-14-16-48(17-15-27)18-19-56-20-21-57-23-34(52)45-26-8-11-30-31(22-26)41(55)49(40(30)54)32-12-13-33(51)46-39(32)53/h1-11,22,24,27,32H,12-21,23H2,(H,45,52)(H2,42,43,44)(H,46,51,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTLGUJXIKEZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H41N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

787.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。